3-Phenylcyclohexanecarboxylic acid
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Overview
Description
3-Phenylcyclohexanecarboxylic acid is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclohexanecarboxylic acid, where a phenyl group is attached to the third carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Phenylcyclohexanecarboxylic acid can be synthesized through several methods. . This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 3-Phenylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products:
Oxidation: Produces ketones or alcohols.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in substituted phenyl derivatives
Scientific Research Applications
3-Phenylcyclohexanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Phenylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety, differing in structure and applications.
Benzoic acid: A simpler aromatic carboxylic acid without the cyclohexane ring.
Uniqueness: 3-Phenylcyclohexanecarboxylic acid is unique due to the presence of both a cyclohexane ring and a phenyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-phenylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,14,15) |
InChI Key |
IDLNNHCBDQYOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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